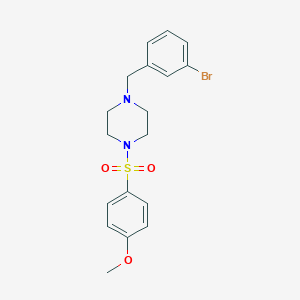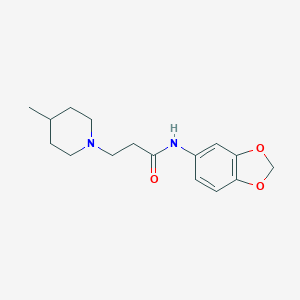
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as 3-Br-MDPPEA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine is believed to involve the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn produces a range of biochemical and physiological effects. The compound has also been shown to have some affinity for the dopamine transporter, although this is thought to be less significant than its affinity for the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine produces a range of biochemical and physiological effects. These include an increase in extracellular serotonin levels, an increase in dopamine release, and an increase in the firing rate of serotonergic neurons. The compound has also been shown to produce some effects on the noradrenergic and cholinergic systems.
実験室実験の利点と制限
One advantage of using N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using the compound is its psychoactive effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of conditions such as depression and anxiety. Another area of interest is the role of the compound in the regulation of serotonin and dopamine signaling pathways. Further studies are also needed to better understand the biochemical and physiological effects of the compound and its potential as a research tool in the field of neuroscience.
合成法
The synthesis of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 3-bromobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions in a suitable solvent such as dichloromethane or toluene. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
Research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has primarily focused on its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects. Studies have suggested that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may have potential as a treatment for conditions such as depression and anxiety.
特性
製品名 |
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
分子式 |
C15H17BrN2 |
分子量 |
305.21 g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
InChIキー |
MQHGIIIDPSFOPG-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
正規SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)



![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)



methanone](/img/structure/B248780.png)




